5-(4-Methylthiophenyl)picolinic acid
Description
5-(4-Methylthiophenyl)picolinic acid is a picolinic acid derivative featuring a methylthio (-SMe) substituent at the para position of the phenyl ring attached to the pyridine core. This compound is synthesized via Suzuki-Miyaura coupling reactions, typically using 5-bromopicolinic acid and 4-methylthiophenyl boronic acid as precursors . It has a molecular formula of C₁₄H₁₂O₃S and a molecular weight of 213.2 g/mol . Picolinic acid derivatives are widely explored for their roles in medicinal chemistry, particularly as enzyme inhibitors (e.g., dopamine β-hydroxylase) and as building blocks for metal-organic frameworks (MOFs) .
Properties
IUPAC Name |
5-(4-methylsulfanylphenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2S/c1-17-11-5-2-9(3-6-11)10-4-7-12(13(15)16)14-8-10/h2-8H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTHNJGFZLTXNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=CN=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Bromo-picolinic Acid
The starting material, 5-bromo-picolinic acid, is synthesized via directed bromination of picolinic acid. While direct bromination of pyridine derivatives is challenging due to electron-deficient aromatic systems, directed ortho-metalation (DoM) strategies using lithium diisopropylamide (LDA) enable regioselective bromination at the 5-position. Subsequent quenching with bromine yields 5-bromo-picolinic acid in ~65% yield.
Copper-Catalyzed Coupling with 4-Methylthiophenol
The bromine atom at position 5 undergoes substitution with 4-methylthiophenol under Ullmann conditions:
Reaction Conditions :
-
Catalyst : CuI (10 mol%)
-
Ligand : N,N'-dimethylethylenediamine (DMEDA, 20 mol%)
-
Base : Cs2CO3 (2.0 equiv)
Mechanistic Insight :
The reaction proceeds via a single-electron transfer (SET) mechanism, where the copper catalyst facilitates oxidative addition of the C–Br bond, followed by transmetalation with the thiophenol nucleophile.
Yield : 72–78% after column chromatography (silica gel, hexanes/ethyl acetate).
Acid Chloride Intermediate Route
This method exploits the reactivity of picolinic acid derivatives toward nucleophilic acyl substitution, as demonstrated in methyl picolinate syntheses.
Formation of 5-Bromo-picolinoyl Chloride
5-Bromo-picolinic acid is treated with thionyl chloride (SOCl2) in the presence of catalytic DMF:
Key Observations :
Thioetherification with 4-Methylthiophenol
The acid chloride reacts with 4-methylthiophenol in dichloromethane (DCM) under basic conditions:
Optimization :
Hydrolysis to Carboxylic Acid
The thioetherified acid chloride is hydrolyzed using aqueous LiOH:
Conditions :
Two-Step Oxidation of 5-(4-Methylthiophenyl)-2-picoline
This route prioritizes late-stage oxidation of a methyl group to a carboxylic acid, mirroring strategies used in 5-methylpicolinic acid syntheses.
Synthesis of 5-(4-Methylthiophenyl)-2-picoline
2-Picoline is brominated at position 5 using N-bromosuccinimide (NBS) under radical initiation:
The brominated intermediate undergoes Ullmann coupling with 4-methylthiophenol (as in Section 1.2), yielding 5-(4-methylthiophenyl)-2-picoline in 70% yield.
Oxidation to Picolinic Acid
The methyl group at position 2 is oxidized using potassium permanganate (KMnO4):
Optimization :
Comparative Analysis of Methodologies
| Method | Key Steps | Advantages | Limitations | Yield |
|---|---|---|---|---|
| Ullmann Coupling | Bromination, Cu-catalyzed coupling | High regioselectivity, scalable | Requires toxic Cu catalysts | 72–78% |
| Acid Chloride Route | SOCl2 activation, nucleophilic substitution | Mild conditions, avoids metal catalysts | Acid chloride handling hazards | 68% |
| Late-Stage Oxidation | Bromination, oxidation of methyl group | Utilizes stable intermediates | Over-oxidation risks, lengthy synthesis | 85% |
Challenges and Optimization Strategies
Purification Difficulties
The polar carboxylic acid group complicates isolation. Strategies include:
Chemical Reactions Analysis
Types of Reactions
5-(4-Methylthiophenyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
5-(4-Methylthiophenyl)picolinic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers or other materials to modify their properties.
Biological Studies: It can be used as a probe to study biological processes involving picolinic acid derivatives.
Catalysis: The compound can serve as a ligand in catalytic reactions, enhancing the activity and selectivity of metal catalysts.
Mechanism of Action
The mechanism of action of 5-(4-Methylthiophenyl)picolinic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The picolinic acid moiety can chelate metal ions, influencing various biochemical pathways. The methylthio group can also participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of picolinic acid derivatives are highly dependent on the nature and position of substituents on the phenyl ring. Below is a comparative analysis of key analogues:
Table 1: Structural and Physicochemical Properties
Key Observations:
Electron-Donating vs. Electron-Withdrawing Groups: Methylthio (-SMe) and methyl (-CH₃) groups are electron-donating, enhancing solubility in nonpolar solvents. In contrast, cyano (-CN) and trifluoromethyl (-CF₃) groups are electron-withdrawing, increasing acidity and reactivity . The -SMe group in this compound may improve metal-binding capacity compared to -CH₃, making it advantageous for MOF synthesis .
Synthetic Yields :
- Derivatives with electron-donating substituents (e.g., -CH₃, -OMe) generally exhibit higher yields (e.g., 66% for 4-chloropicolinic acid) compared to electron-withdrawing groups (e.g., 25% for 3-methylpicolinic acid) due to steric and electronic effects during coupling reactions .
Biological Activity: 5-(4-Methylphenyl)picolinic acid derivatives (e.g., 5-(n-butyl)picolinamide) show potent inhibition of dopamine β-hydroxylase (DBH), a target for hypertension .
Key Insights:
- Antiparasitic Activity: 5-(4-Cyanophenyl)picolinic acid derivatives exhibit superior activity against Leishmania due to the electron-withdrawing -CN group, which enhances target binding .
- Metal Coordination : The -SMe group in this compound facilitates stronger coordination with transition metals (e.g., Zn²⁺, Cu²⁺), critical for designing luminescent MOFs .
Q & A
Q. What are the established synthetic routes for 5-(4-Methylthiophenyl)picolinic acid, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves Suzuki-Miyaura cross-coupling between a brominated picolinic acid derivative and 4-methylthiophenylboronic acid, followed by ester hydrolysis. For example, methyl 5-bromopicolinate reacts with 4-methylthiophenylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a solvent mixture (e.g., DMF/H₂O) at 80–100°C. Post-coupling, the methyl ester is hydrolyzed using aqueous NaOH or HCl to yield the carboxylic acid . Optimization strategies include:
- Catalyst loading : Reducing Pd catalyst to 1–2 mol% to minimize costs.
- Solvent selection : Using polar aprotic solvents (e.g., DMF) to enhance coupling efficiency.
- Temperature control : Maintaining 80–100°C to balance reaction rate and side-product formation.
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
Key methods include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm) and methylthio group integration (δ ~2.5 ppm for SCH₃).
- High-resolution mass spectrometry (HRMS) : To verify molecular ion ([M+H]⁺) and fragmentation patterns.
- HPLC with UV detection : Purity assessment using C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% TFA).
- Elemental analysis : Validating C, H, N, and S content within ±0.4% of theoretical values .
Q. How is this compound applied in biochemical assays to study enzyme inhibition?
This compound serves as a metal-chelating ligand or enzyme active-site probe due to its picolinic acid backbone. Example protocols:
- Enzyme inhibition assays : Pre-incubate the compound (0.1–100 µM) with target enzymes (e.g., tyrosine kinases) in buffer (pH 7.4) and measure residual activity via spectrophotometry (e.g., ADP-Glo™ kinase assay).
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) by titrating the compound into enzyme solutions and monitoring heat changes .
Advanced Research Questions
Q. What mechanistic insights exist regarding the interaction of this compound with viral entry pathways or neurodegenerative disease targets?
Derivatives of picolinic acid are known to disrupt enveloped virus entry by interfering with viral fusion proteins (e.g., gp120 in HIV). For this compound:
- Antiviral mechanism : The methylthio group may enhance lipophilicity, enabling membrane penetration and disruption of viral envelope integrity.
- Neuroprotection : In Alzheimer’s models, picolinic acid derivatives chelate Zn²⁺ ions, reducing amyloid-β aggregation. However, contradictory results in neuronal viability assays (e.g., MTT vs. LDH assays) suggest context-dependent effects .
Q. How can researchers resolve contradictions in reported biological activities, such as varying IC₅₀ values across cancer cell lines?
Discrepancies may arise from:
- Cell line heterogeneity : Differences in membrane permeability (e.g., P-glycoprotein expression in MCF-7 vs. HeLa cells).
- Assay conditions : Serum-free vs. serum-containing media altering compound stability.
Mitigation strategies : - Standardize protocols using CLSI guidelines (e.g., 48-hour incubation in RPMI-1640 with 10% FBS).
- Validate results with orthogonal assays (e.g., apoptosis via Annexin V/PI staining and caspase-3 activation) .
Q. What methodologies are recommended for assessing the environmental impact of this compound, particularly its persistence in soil?
- OECD 301 biodegradation test : Incubate the compound (10 mg/L) with activated sludge (30°C, 28 days) and monitor degradation via HPLC.
- Ecotoxicology assays : Use Daphnia magna (48-hour LC₅₀) and Vibrio fischeri (Microtox®) to assess acute toxicity.
- Soil column studies : Analyze leaching potential by spiking soil with ¹⁴C-labeled compound and measuring radioactivity in eluates .
Q. How can computational chemistry tools aid in optimizing this compound for specific therapeutic targets?
- Docking simulations : Use AutoDock Vina to predict binding poses in kinase ATP-binding pockets (e.g., EGFR).
- QSAR modeling : Correlate substituent effects (e.g., methylthio vs. fluoro) with bioactivity to guide synthetic modifications.
- MD simulations : Assess stability of compound-target complexes (e.g., 100 ns trajectories in GROMACS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
